molecular formula C17H16ClN3O2 B14923120 methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923120
M. Wt: 329.8 g/mol
InChI Key: WUVNRLIIPHYVPW-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This method allows for the formation of the pyrazolo[3,4-b]pyridine core, which is then further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the chlorobenzyl and dimethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-10-8-13(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-6-4-5-7-14(12)18/h4-8H,9H2,1-3H3

InChI Key

WUVNRLIIPHYVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)OC

Origin of Product

United States

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